Isoflavone

描述

Structure

3D Structure

属性

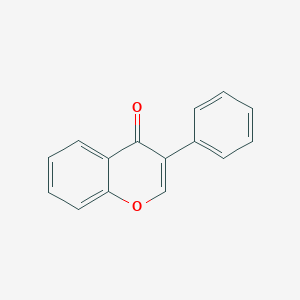

IUPAC Name |

3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMNOOKGLZYEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205986 | |

| Record name | Isoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-12-9 | |

| Record name | Isoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 3-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVO2KUW8H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isoflavone Biosynthesis Pathway in Legumes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones are a class of phenolic compounds predominantly found in leguminous plants, where they play crucial roles in plant defense against pathogens and in symbiotic nitrogen fixation. These compounds, often referred to as phytoestrogens, have garnered significant attention from the scientific and pharmaceutical communities due to their potential health benefits in humans, including the prevention of hormone-dependent cancers, osteoporosis, and cardiovascular diseases. This guide provides a comprehensive overview of the core isoflavone biosynthesis pathway in legumes, detailing the key enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.

Core Biosynthesis Pathway

The biosynthesis of isoflavones originates from the general phenylpropanoid pathway, which produces a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate serves as a crucial branch point for the synthesis of various flavonoids.

The dedicated this compound pathway begins with the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. In a legume-specific branch, this chalcone is then converted to naringenin by chalcone isomerase (CHI). The key step differentiating isoflavonoid (B1168493) from flavonoid biosynthesis is the aryl migration reaction catalyzed by this compound synthase (IFS), a cytochrome P450 enzyme, which converts naringenin to genistein (B1671435).

From genistein, a series of modification reactions, including glycosylation, methylation, and acylation, lead to the vast diversity of isoflavones found in nature. For instance, genistein can be converted to biochanin A by this compound O-methyltransferase (IOMT).

Key Enzymes in this compound Biosynthesis

The this compound biosynthetic pathway is orchestrated by a series of key enzymes, each playing a critical role in the formation of the final this compound products.[1][2]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.[1][2][3][4]

-

Cinnamate-4-Hydroxylase (C4H): C4H hydroxylates cinnamic acid to produce p-coumaric acid.[1][2][3][4]

-

4-Coumaroyl:CoA Ligase (4CL): This enzyme activates p-coumaric acid by adding a Coenzyme A moiety, forming 4-coumaroyl-CoA.[1][2][3][4]

-

Chalcone Synthase (CHS): CHS is a pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[3][4][5][6]

-

Chalcone Reductase (CHR): In concert with CHS, CHR can reduce the chalcone intermediate, leading to the formation of isoliquiritigenin, a precursor for daidzein (B1669772).[2][4][5][6]

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific cyclization of naringenin chalcone to naringenin.[3][4][5][6] Legumes possess a specific type of CHI (type II) that can also utilize 6'-deoxychalcone as a substrate.[7]

-

This compound Synthase (IFS): This cytochrome P450-dependent monooxygenase is the key enzyme that commits substrates to the this compound pathway.[3][5][6][8] It catalyzes an aryl migration reaction, converting flavanones like naringenin and liquiritigenin (B1674857) into 2-hydroxyisoflavanones.[5][6][9][10]

-

2-Hydroxyisoflavanone (B8725905) Dehydratase (HID): HID subsequently removes a water molecule from the 2-hydroxyisoflavanone intermediate to form the final this compound, such as genistein or daidzein.[5][6][9]

-

This compound O-Methyltransferase (IOMT): This enzyme is involved in the modification of the this compound core, for example, by methylating genistein to produce biochanin A.[3]

-

UDP-Glycosyltransferases (UGTs): UGTs are responsible for glycosylating isoflavones, which enhances their stability and solubility. For example, daidzein is converted to daidzin (B1669773) by a specific UGT.[7]

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of isoflavones is tightly regulated at the transcriptional level. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors, primarily belonging to the MYB, bHLH, and WD40 families. These transcription factors often work in concert to form regulatory complexes that bind to the promoter regions of the pathway genes, thereby activating or repressing their transcription.

Environmental cues such as pathogen attack, UV radiation, and nutrient availability can induce the expression of these transcription factors, leading to an increased production of isoflavones, which often act as phytoalexins or signaling molecules.[2] Plant hormones, including auxins, gibberellins, and abscisic acid, have also been shown to play a role in modulating this compound biosynthesis.[3]

Quantitative Data Summary

The following tables summarize quantitative data related to this compound content in various legumes and the expression of key biosynthetic genes.

Table 1: this compound Content in Selected Legumes

| Legume | Total this compound Content (µg/g dry weight) | Key Isoflavones | Reference |

| Soybean (Glycine max) | 1,558 - 6,393 | Genistein, Daidzein, Glycitein | [11] |

| Chickpea (Cicer arietinum) | 3078 | Biochanin A, Formononetin | [12] |

| Kidney Bean (Phaseolus vulgaris) | 1076 | Genistin | [12] |

| Lentil (Lens culinaris) | < 200 | - | [12] |

| Faba Bean (Vicia faba) | 1 | - | [11] |

Table 2: Relative Gene Expression of this compound Biosynthesis Enzymes in High vs. Low this compound Soybean Cultivars

| Gene | Enzyme | Fold Change (High/Low) | Reference |

| PAL | Phenylalanine Ammonia-Lyase | Upregulated | [3] |

| C4H | Cinnamate-4-Hydroxylase | Upregulated | [3] |

| 4CL | 4-Coumaroyl:CoA Ligase | Upregulated | [3] |

| CHS | Chalcone Synthase | Significantly Upregulated | [3] |

| CHI | Chalcone Isomerase | Significantly Upregulated | [3] |

| IFS | This compound Synthase | Markedly Higher Expression | [3] |

| HIDH | 2-Hydroxyisoflavanone Dehydratase | Higher Expression | [3] |

| IOMT | This compound O-Methyltransferase | Higher Expression | [3] |

Experimental Protocols

Extraction and Quantification of Isoflavones by LC-MS/MS

This protocol is adapted for the analysis of isoflavones in legume tissues.

a. Sample Preparation and Extraction:

-

Freeze-dry the legume tissue (e.g., seeds, leaves) and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (B129727) containing an internal standard (e.g., biochanin A-d3).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Repeat the extraction process (steps 3-7) on the remaining pellet and combine the supernatants.

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 500 µL of 50% methanol.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

b. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of isoflavones.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification of specific isoflavones. MRM transitions for common isoflavones (daidzein, genistein, etc.) and the internal standard should be optimized beforehand.

-

Data Analysis: Quantify the isoflavones by comparing the peak areas of the analytes to the internal standard and using a calibration curve generated with authentic standards.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of this compound biosynthesis genes.

a. RNA Extraction and cDNA Synthesis:

-

Harvest fresh legume tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA from approximately 100 mg of tissue using a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 ratio) and by running an aliquot on an agarose (B213101) gel.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers, following the manufacturer's protocol.

b. qRT-PCR:

-

Design and validate primers for the target genes (e.g., CHS, IFS) and a reference gene (e.g., actin or ubiquitin) for normalization. Primers should be designed to amplify a product of 100-200 bp.

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the cDNA template.

-

Perform the qRT-PCR on a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 30 seconds.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Visualizations

Caption: Core this compound biosynthesis pathway in legumes.

Caption: Transcriptional regulation of this compound biosynthesis.

Caption: Workflow for this compound analysis.

References

- 1. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Regulation of this compound Biosynthesis by miRNAs in Two Contrasting Soybean Genotypes at Different Seed Developmental Stages [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and expression of this compound synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of this compound Biosynthesis by miRNAs in Two Contrasting Soybean Genotypes at Different Seed Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Identifying Isoflavone Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the analytical methodologies required for the identification and quantification of isoflavone metabolites in human plasma. As the bioactivity of isoflavones is largely dictated by their metabolic fate, a comprehensive understanding of their biotransformation is critical for evaluating their efficacy and safety in clinical and pharmaceutical research. This document outlines the current landscape of known metabolites, detailed experimental protocols for their analysis, and a summary of reported plasma concentrations.

The Metabolic Landscape of Isoflavones

Upon ingestion, soy isoflavones, primarily the glycosides daidzin (B1669773) and genistin (B1671436), undergo extensive metabolism. This biotransformation is a two-stage process involving initial deglycosylation and subsequent modification by both human enzymes and gut microbiota. The resulting metabolites circulating in plasma are a complex mixture of aglycones, conjugated Phase II metabolites, and various microbial products.

Known this compound Metabolites in Human Plasma: The primary parent isoflavones, daidzein (B1669772) and genistein (B1671435), are metabolized into a series of conjugated and microbially-derived compounds. Key metabolites identified in human plasma include:

-

Phase II Conjugates: The most abundant forms in circulation are glucuronide and sulfate (B86663) conjugates. These can be mono- or di-conjugates, with substitutions commonly occurring at the 7 and 4'-hydroxyl positions.[1][2] Mixed sulfo-glucuronide conjugates have also been detected.[1]

-

Gut Microbiota Metabolites: Intestinal bacteria play a crucial role in producing unique metabolites that may have distinct biological activities. These include:

-

Daidzein-derived: Dihydrodaidzein (DH-DAI), O-desmethylangolensin (ODMA), and S-equol.[3] The ability to produce equol, a metabolite with higher estrogenic activity, is subject to significant inter-individual variability, leading to the classification of individuals into "equol-producer" and "non-producer" metabotypes.[3]

-

Genistein-derived: Dihydrogenistein (DH-GEN) and 6'-hydroxy-O-desmethylangolensin (6'OH-ODMA).[3]

-

-

Oxidative Metabolites: Hydroxylated metabolites of daidzein and genistein have been identified, which are generated by hepatic cytochrome P450 enzymes.[4]

Analytical Workflow for Metabolite Identification

The identification and quantification of this diverse array of metabolites require a robust analytical workflow combining efficient sample preparation with high-resolution chromatographic and mass spectrometric techniques.

Experimental Protocol: Plasma Sample Preparation

Solid-Phase Extraction (SPE) is a highly effective method for cleaning plasma samples and concentrating analytes prior to analysis.[5] The following protocol is a robust starting point using a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent.

Materials:

-

Oasis HLB SPE Cartridges (e.g., 1 cc, 30 mg)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1.0 mL of methanol.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 1.0 mL of deionized water. Ensure the sorbent bed does not go dry.

-

Sample Pre-treatment: To 0.5 mL of human plasma, add a suitable internal standard (e.g., isotopically labeled daidzein or genistein). Acidify the sample by adding 0.5 mL of 4% phosphoric acid in water. Vortex to mix.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge at a slow, consistent flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove polar interferences like salts.

-

Elution: Elute the retained this compound metabolites with 1.0 mL of acetonitrile containing 0.1% formic acid.

-

Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for injection into the LC-MS/MS system.

Experimental Protocol: UPLC-MS/MS Analysis

Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (such as Quadrupole Time-of-Flight, Q-TOF) provides the necessary resolution and sensitivity to separate and identify the complex mixture of this compound isomers and conjugates.

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: Reversed-phase C18 column with sub-2 µm particles (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[6][7]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

UPLC Gradient:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|---|

| 0.0 | 0.4 | 95 | 5 |

| 1.0 | 0.4 | 95 | 5 |

| 12.0 | 0.4 | 40 | 60 |

| 15.0 | 0.4 | 5 | 95 |

| 17.0 | 0.4 | 5 | 95 |

| 17.1 | 0.4 | 95 | 5 |

| 20.0 | 0.4 | 95 | 5 |

Mass Spectrometry (Q-TOF) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Capillary Voltage: 2.5 - 3.0 kV.

-

Source Temperature: 120 - 150°C.

-

Desolvation Temperature: 350 - 450°C.

-

Acquisition Mode: MSE (a method that acquires both full scan precursor ion data and fragmentation data simultaneously) or targeted MS/MS.

-

Collision Energy (for MS/MS): A ramp of 15-40 eV is suitable for fragmenting this compound conjugates.

-

Data Analysis: Metabolites are identified by matching their accurate mass (typically <5 ppm error), retention time, and MS/MS fragmentation patterns against authentic standards or spectral libraries. Glucuronide conjugates are characterized by a neutral loss of 176.0321 Da, while sulfate conjugates show a loss of 79.9568 Da.

Metabolic Pathways and Data Interpretation

The biotransformation of isoflavones is complex. Daidzein serves as a key precursor for several gut microbial metabolites, while both daidzein and genistein undergo extensive Phase II conjugation in the liver.

Quantitative Data on this compound Metabolites in Human Plasma

The concentrations of this compound metabolites in plasma can vary significantly between individuals due to factors like diet, gut microbiome composition, and genetics. The following table summarizes representative concentration ranges reported in the literature following soy consumption. Note that most studies report concentrations of the parent aglycones after a deconjugation step (hydrolysis) and do not quantify every individual conjugate.

| Metabolite | Study Population / Dose | Time Point | Mean Peak Plasma Concentration (Cmax) | Reference |

| Daidzein (Total) | Healthy Men; Single Soy Meal | 7.4 h | 3.14 µmol/L (~798 ng/mL) | [1] |

| Genistein (Total) | Healthy Men; Single Soy Meal | 8.4 h | 4.09 µmol/L (~1105 ng/mL) | [1] |

| Daidzein (Total) | Postmenopausal Women; Soy Beverage | 3.7 h | 231 ng/mL | [8] |

| Genistein (Total) | Postmenopausal Women; Soy Beverage | 4.9 h | Not specified separately | [8] |

| Daidzein (Total) | Premenopausal Women; High Soy Diet | N/A | 132 nmol/L (~33.5 ng/mL) | [3] |

| Genistein (Total) | Premenopausal Women; High Soy Diet | N/A | 378 nmol/L (~102 ng/mL) | [3] |

| Equol | Korean Adults; ~17mg/day Isoflavones | N/A | 12.7 ng/mL (median) | [9] |

| Daidzein-7-sulfo-4'-glucuronide | Healthy Adults; Soy Extract | N/A | Major metabolite (39-49% of total) | [1] |

| Genistein Diglucuronide | Healthy Adults; Soy Extract | N/A | Major metabolite (34% of total) | [1] |

Note: Concentrations are highly dependent on the dose, food matrix, and individual metabolism. Data is often presented as total aglycone after enzymatic hydrolysis.

Conclusion

The identification of this compound metabolites in human plasma is a complex analytical challenge that is essential for understanding their biological effects. The methodologies described in this guide, centered around solid-phase extraction and UPLC-Q-TOF-MS, provide a robust framework for the comprehensive profiling of known Phase II and microbial metabolites. While the discovery of truly novel metabolites remains an ongoing area of research, the application of these advanced techniques allows for a detailed characterization of the metabolic landscape, paving the way for more accurate assessments of this compound bioactivity and their potential role in health and disease.

References

- 1. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma profiling of intact this compound metabolites by high-performance liquid chromatography and mass spectrometric identification of flavone glycosides daidzin and genistin in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - ProQuest [proquest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lcms.cz [lcms.cz]

- 6. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma pharmacokinetics and urinary excretion of isoflavones after ingestion of soy products with different aglycone/glucoside ratios in South Korean women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scientific Evidence Supporting the Beneficial Effects of Isoflavones on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

Isoflavone Regulation of Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of phytoestrogens predominantly found in soybeans and other legumes, have garnered significant attention for their potential roles in human health and disease. Their structural similarity to estrogen allows them to interact with various cellular components, leading to the modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the mechanisms by which isoflavones, particularly genistein (B1671435) and daidzein (B1669772), regulate key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the complex interactions involved.

Core Signaling Pathways Modulated by Isoflavones

Isoflavones exert their biological effects by targeting multiple signaling pathways that are often dysregulated in chronic diseases such as cancer and inflammatory conditions.[1] The primary pathways affected include:

-

MAPK/ERK Pathway: This cascade plays a crucial role in cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: A central pathway that governs cell growth, metabolism, and apoptosis.

-

NF-κB Pathway: A key regulator of inflammation, immune responses, and cell survival.

The modulation of these pathways by isoflavones can lead to a variety of cellular outcomes, including cell cycle arrest, induction of apoptosis, and inhibition of inflammatory responses.

Quantitative Data on Isoflavone Activity

The following tables summarize the quantitative effects of various isoflavones on cell viability and key signaling molecules. These data provide a basis for comparing the potency and specificity of different isoflavones.

Table 1: IC50 Values of Isoflavones on Cell Viability

| This compound | Cell Line | Assay | IC50 (µM) | Reference |

| Genistein | SK-MEL-28 (Squamous Cell Carcinoma) | CCK-8 | 14.5 | [2] |

| Genistein | SCC15 & SCC25 (Oral Squamous Cell Carcinoma) | Cell Proliferation | 50 | [2] |

| Daidzein | A-375 (Melanoma) | MTT | 18 | [3][4] |

| Daidzein | A549 (Lung Adenocarcinoma) | MTT (48h) | 130.5 ± 1.6 | [5] |

| Daidzein | H1975 (Lung Adenocarcinoma) | MTT (48h) | 186.5 ± 1.1 | [5] |

Table 2: Inhibitory Effects of Isoflavones on Kinase Activity

| This compound | Target Kinase | Assay Type | IC50 (µM) | Reference |

| Genistein | EGFR | Tyrosine Kinase Assay | ~12 | [6] |

| Genistein | ZDHHC17-MAP2K4 | In vitro kinase assay | 0.80 | [7] |

Table 3: Effects of Isoflavones on Protein Phosphorylation

| This compound | Cell Line | Treatment | Effect on Phosphorylation | Reference |

| Genistein | HeLa & CaSki (Cervical Cancer) | 20-60 µM | Reduced p-AKT and p-ERK1/2 | [8] |

| Biochanin A | SCC15 & SCC25 (Oral Squamous Cell Carcinoma) | 20, 50, 100 µM | Decreased p-ERK and p-Akt | [2] |

| Daidzein | RAW264.7 (Macrophages) | 50 µM | Inhibited phosphorylation of p38 and ERK | [9] |

| Daidzein | RAW264.7 (Macrophages) | 50 µM | Inhibited phosphorylation of IKKα/β, IκBα, and p65 | [9] |

| Genistein | OVCAR-3 (Ovarian Cancer) | 10 µM | Reduced p-FAK, p-PI3K, p-AKT, p-GSK3β | [6] |

| Daidzein | OVCAR-3 (Ovarian Cancer) | 10 µM | Reduced p-FAK, p-PI3K, p-AKT, p-GSK3β | [6] |

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of target proteins in response to this compound treatment.

1. Cell Lysis and Protein Extraction:

- Culture cells to 70-80% confluency and treat with desired concentrations of isoflavones for the specified time.

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

- Scrape the cells and collect the lysate.

- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the protein extract.

- Determine protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

- Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

- Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

- Run the gel at a constant voltage until the dye front reaches the bottom.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[10]

- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C with gentle agitation.

- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Quantification:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

- Capture the chemiluminescent signal using an imaging system.

- Quantify the band intensities using densitometry software.

- To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.[11]

Protocol 2: In Vitro Kinase Assay

This protocol allows for the direct measurement of the inhibitory effect of isoflavones on the activity of a specific kinase.

1. Reagents and Materials:

- Purified active kinase enzyme.

- Specific substrate for the kinase.

- ATP.

- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

- This compound stock solutions (dissolved in DMSO).

- ADP-Glo™ Kinase Assay kit (or similar).

- 384-well white opaque plates.

2. Assay Procedure:

- Prepare serial dilutions of the this compound inhibitor.

- Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

- Add 2 µL of the diluted kinase enzyme to each well.

- Prepare a substrate/ATP mixture in kinase assay buffer.

- Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

- Incubate the plate at 30°C for 60 minutes.

- Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

- Measure the luminescence using a plate reader.

3. Data Analysis:

- Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to this compound treatment.

1. Cell Culture and Transfection:

- Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.

- Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Cell Treatment:

- After 24 hours of transfection, treat the cells with various concentrations of isoflavones for a specified pre-incubation period.

- Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours. Include unstimulated and vehicle-treated controls.

3. Luciferase Activity Measurement:

- Lyse the cells using a passive lysis buffer.

- Transfer the cell lysate to a white opaque 96-well plate.

- Measure firefly luciferase activity using a luminometer after adding the luciferase assay substrate.

- Measure Renilla luciferase activity in the same well after adding the Stop & Glo® reagent.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

- Calculate the fold change in NF-κB activity relative to the stimulated control.

- Determine the inhibitory effect of the isoflavones on NF-κB activation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key regulatory points of isoflavones within the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways.

Caption: this compound (Genistein) inhibition of the MAPK/ERK signaling pathway.

Caption: this compound inhibition of the PI3K/Akt signaling pathway.

Caption: this compound inhibition of the NF-κB signaling pathway.

Conclusion

Isoflavones, particularly genistein and daidzein, are potent modulators of key cellular signaling pathways, including MAPK/ERK, PI3K/Akt, and NF-κB. Their ability to inhibit critical kinases and transcription factors underlies their observed effects on cell proliferation, apoptosis, and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of this compound action and explore their therapeutic potential. The provided visualizations of the signaling pathways offer a clear framework for understanding the complex molecular interactions involved. Further research is warranted to fully characterize the dose-dependent and cell-type-specific effects of a broader range of isoflavones and their metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genistein inhibits cell growth by modulating various mitogen-activated protein kinases and AKT in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

The Bioavailability of Isoflavone Aglycones Versus Glucosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biological activity of isoflavones, a class of phytoestrogens abundant in soy, is critically dependent on their absorption and metabolism. In their natural state, isoflavones primarily exist as glucosides, bound to a sugar molecule. However, for absorption to occur, they must be hydrolyzed into their aglycone form. This technical guide provides a comprehensive overview of the comparative bioavailability of isoflavone aglycones and glucosides, presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic and experimental workflows. The evidence largely suggests that while this compound aglycones are absorbed more rapidly, the overall bioavailability between the two forms can be comparable, with significant inter-individual variability influenced by gut microbiota.

Introduction

Isoflavones, such as genistein (B1671435) and daidzein (B1669772), have garnered significant attention for their potential roles in human health, including the mitigation of menopausal symptoms, reduction of cardiovascular disease risk, and prevention of certain cancers.[1][2] These compounds exist in two primary forms in food sources: as glucosides (e.g., genistin, daidzin) and as aglycones (e.g., genistein, daidzein).[3][4] The sugar moiety in glucosides increases their water solubility but prevents direct absorption through the intestinal wall.[1] Consequently, the initial and rate-limiting step for the bioavailability of this compound glucosides is the enzymatic hydrolysis of the glucose molecule by β-glucosidases present in the small intestine and, more significantly, by the gut microbiota.[5][6] This conversion yields the more lipid-soluble aglycones, which can then be absorbed across the intestinal epithelium.[7][8] Understanding the differences in the pharmacokinetic profiles of aglycones and glucosides is paramount for the development of effective this compound-based therapeutics and functional foods.

Comparative Pharmacokinetics: Aglycones vs. Glucosides

The scientific literature presents a nuanced and at times conflicting picture regarding the superiority of one form of this compound over the other in terms of bioavailability. Several studies indicate that this compound aglycones are absorbed faster and result in higher peak plasma concentrations (Cmax) compared to their glucoside counterparts.[3][4][9] However, other research suggests that the total absorption, as measured by the area under the curve (AUC), may not significantly differ between the two forms.[10][11] This discrepancy can be attributed to variations in study design, the food matrix in which the isoflavones are delivered, and the metabolic capacity of the study participants' gut microflora.[12]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters from human clinical trials comparing the bioavailability of this compound aglycones and glucosides.

Table 1: Pharmacokinetic Parameters of Daidzein after Oral Administration of Aglycone vs. Glucoside Forms

| Study | Form | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Izumi et al. (2000)[3] | Aglycone | ~29 | >2x Glucoside | 2 | Higher |

| Glucoside | ~45 | - | 4 | - | |

| Zubik & Meydani (2003)[10] | Aglycone | 40 | 475 ± 83 | 5.3 ± 0.8 | 5371 ± 716 |

| Glucoside | 68.8 | 397 ± 62 | 6.9 ± 0.6 | 5183 ± 624 | |

| Shon et al. (2013)[13] | Aglycone | 50 | 160 ± 32 | - | 2628 ± 573 |

| Glucoside | 50 | 231 ± 44 | - | 2101 ± 352 | |

| Rüfer et al. (2008)[14] | Aglycone | ~70 | ~1/3 Glucoside | ~6-8 | ~1/3-1/6 Glucoside |

| Glucoside | ~114 | - | ~10 | - |

Table 2: Pharmacokinetic Parameters of Genistein after Oral Administration of Aglycone vs. Glucoside Forms

| Study | Form | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Izumi et al. (2000)[3] | Aglycone | ~41 | >2x Glucoside | 2 | Higher |

| Glucoside | ~69 | - | 4 | - | |

| Zubik & Meydani (2003)[10] | Aglycone | 40 | 684 ± 103 | 5.1 ± 0.7 | 7421 ± 893 |

| Glucoside | 68.8 | 657 ± 98 | 6.8 ± 0.5 | 7158 ± 811 | |

| Shon et al. (2013)[13] | Aglycone | 50 | - | - | - |

| Glucoside | 50 | Higher | - | - |

Metabolic Pathways and Absorption Mechanisms

The journey of isoflavones from ingestion to systemic circulation involves a series of metabolic transformations, primarily mediated by intestinal enzymes and the gut microbiota.

Signaling Pathway of this compound Metabolism

Caption: Metabolic pathway of this compound glucosides in the human body.

As depicted, ingested this compound glucosides pass through the stomach to the small intestine, where they are hydrolyzed to aglycones by bacterial β-glucosidases.[5][6] These aglycones are then absorbed into the enterocytes via passive diffusion.[7] Within the enterocytes and subsequently in the liver, the aglycones undergo extensive phase II metabolism, primarily glucuronidation and sulfation.[15] These conjugated forms are the predominant circulating isoflavones in the bloodstream.[16] A portion of these conjugates can be excreted in bile, re-entering the intestine in a process known as enterohepatic circulation, which can contribute to a secondary peak in plasma concentrations.[5] In the large intestine, unabsorbed aglycones can be further metabolized by the gut microbiota into other compounds, such as equol and O-desmethylangolensin (O-DMA), which have their own distinct biological activities.[6][15]

Key Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the resulting pharmacokinetic data. Below are summaries of the experimental protocols from key studies cited in this guide.

Experimental Workflow for a Typical Bioavailability Study

Caption: Generalized workflow for a clinical trial comparing this compound bioavailability.

Detailed Methodologies from Cited Studies

Izumi et al. (2000) [3]

-

Study Design: Not explicitly stated as randomized or blinded. Two separate tests were conducted: a single low-dose intake and a single high-dose intake, as well as a long-term intake study.

-

Participants:

-

Low-dose: Four men (41 y old) and four women (45 y old).

-

High-dose: Four men (40 y old) and four women (47 y old).

-

Long-term: Eight men (45 y old).

-

-

Intervention:

-

Low-dose: Single intake of 0.11 mmol of isoflavones in aglycone or glucoside form.

-

High-dose: Single intake of 1.7 mmol of isoflavones in aglycone or glucoside form.

-

Long-term: Daily intake of 0.30 mmol/d of isoflavones in aglycone or glucoside form for 4 weeks.

-

-

Blood Sampling: Plasma this compound concentrations were measured at various time points to determine the highest concentration.

-

Analytical Method: Not specified in the provided abstract.

Zubik & Meydani (2003) [10]

-

Study Design: Randomized, double-blind study.

-

Participants: Fifteen American women aged 46 ± 6 years.

-

Intervention: Consumption of aglycone or glucoside tablets with breakfast.

-

Blood Sampling: Blood samples were collected at 0, 1, 2, 4, 8, 12, 24, and 48 hours after consumption.[10]

-

Analytical Method: Not specified in the provided abstract, but plasma curves for daidzein, genistein, and equol were constructed.[10]

Shon et al. (2013) [13]

-

Study Design: Not explicitly stated as randomized or blinded. A comparison of three different soy products with varying aglycone/glucoside ratios.

-

Participants: Twenty-six healthy female volunteers (20-30 years old).

-

Intervention: Ingestion of one of three soy products: isogen (100% aglycones), soymilk (<2% aglycones), and fermented soybeans (>50% aglycones).

-

Blood and Urine Sampling: Plasma and urine this compound concentrations were measured after ingestion.

-

Analytical Method: High-performance liquid chromatography (HPLC).

Rüfer et al. (2008) [14]

-

Study Design: Randomized, double-blind, crossover study.

-

Participants: Seven German men aged 22-30 years.

-

Intervention: Ingestion of pure daidzein (DAI) or pure daidzein-7-O-beta-d-glucoside (DG) at a dose of 1 mg DAI aglycone equivalent/kg body weight.

-

Blood and Urine Sampling: Blood samples were drawn before and at 1, 2, 3, 4.5, 6, 8, 10, 12, 24, and 48 hours after the dose. Urine was collected before and at 0-6, 6-12, and 12-24 hours after intake.

-

Analytical Method: Isotope dilution capillary gas chromatography-mass spectrometry (GC-MS).[14]

Analytical Methods for this compound Quantification

Accurate quantification of isoflavones and their metabolites in biological matrices is essential for pharmacokinetic studies. Several analytical techniques are commonly employed.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or electrochemical detection, HPLC is a widely used method for separating and quantifying isoflavones.[17][18][19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These methods offer high sensitivity and selectivity, allowing for the precise identification and quantification of isoflavones and their various metabolites, even at low concentrations.[16][17][20]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been used for this compound analysis, though it often requires a derivatization step prior to analysis.[14][20]

The general workflow for sample analysis involves extraction of isoflavones from the plasma or urine, often using solid-phase extraction (SPE), followed by enzymatic hydrolysis to convert conjugated isoflavones back to their aglycone forms for total this compound measurement.[16][18][19]

Conclusion and Future Directions

The available evidence indicates that this compound aglycones are more rapidly absorbed than their glucoside counterparts, leading to an earlier Tmax and often a higher Cmax.[3][12] However, the overall bioavailability, as reflected by the AUC, appears to be comparable for both forms in many instances, suggesting that the hydrolysis of glucosides by the gut microbiota is an efficient process.[10] The conflicting results in the literature underscore the significant role of the gut microbiome in this compound metabolism and highlight the need for personalized approaches in nutritional and therapeutic strategies.

For drug development professionals, these findings suggest that formulations utilizing this compound aglycones may offer advantages in applications where rapid onset of action is desired. However, for chronic conditions, the sustained release and metabolism of glucosides might provide a more prolonged therapeutic effect. Future research should focus on larger, well-controlled clinical trials with comprehensive characterization of the participants' gut microbiota to elucidate the factors contributing to the inter-individual variability in this compound bioavailability. Furthermore, the development of advanced analytical techniques will continue to refine our understanding of the complex metabolic fate of these bioactive compounds.

References

- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soy this compound aglycones are absorbed faster and in higher amounts than their glucosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the Superior Absorption of Soy this compound Aglycones in Human Health - AGLYGEN [aglygen.com]

- 5. Absorption and Metabolism of Isoflavones [www40.pair.com]

- 6. This compound metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Soy this compound aglycones are absorbed faster and in higher amounts than their glucosides in humans. | Semantic Scholar [semanticscholar.org]

- 10. Bioavailability of soybean isoflavones from aglycone and glucoside forms in American women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Bioavailability of soybean isoflavones from aglycone and glucoside forms in American women. | Semantic Scholar [semanticscholar.org]

- 12. Higher bioavailability of isoflavones after a single ingestion of aglycone-rich fermented soybeans compared with glucoside-rich non-fermented soybeans in Japanese postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasma pharmacokinetics and urinary excretion of isoflavones after ingestion of soy products with different aglycone/glucoside ratios in South Korean women - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of the soybean this compound daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The metabolism and analysis of isoflavones and other dietary polyphenols in foods and biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. jfda-online.com [jfda-online.com]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Transcriptional Regulation of Isoflavone Biosynthesis Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of flavonoids predominantly found in legumes, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, including roles in mitigating menopausal symptoms, osteoporosis, and certain cancers. The biosynthesis of these compounds is a complex, multi-step process originating from the phenylpropanoid pathway. The regulation of this pathway at the transcriptional level is a critical determinant of isoflavone accumulation. Understanding the intricate network of transcription factors, their target genes, and the signaling pathways that modulate their activity is paramount for the metabolic engineering of plants with enhanced this compound content and for the development of novel therapeutics. This guide provides a comprehensive overview of the core principles of this compound biosynthesis gene regulation, detailed experimental protocols for its study, and quantitative data to support further research and development.

Core Regulatory Principles

The transcriptional regulation of this compound biosynthesis is orchestrated by a sophisticated interplay of various transcription factor families, which bind to specific cis-regulatory elements in the promoters of key biosynthetic genes. This regulation is influenced by developmental cues and environmental stimuli, leading to precise temporal and spatial control of this compound production.

Key Transcription Factor Families

Several families of transcription factors have been identified as key regulators of this compound biosynthesis. These include:

-

MYB (myeloblastosis) Transcription Factors: This is one of the largest and most important families of transcription factors in plants. Both R2R3-type and R1-type MYB proteins have been shown to play crucial roles. They often act as activators by binding to MYB-binding sites in the promoters of target genes.

-

bHLH (basic Helix-Loop-Helix) Transcription Factors: These transcription factors often form complexes with MYB proteins to synergistically regulate target gene expression. The formation of MYB-bHLH-WD40 (MBW) complexes is a common mechanism for the regulation of flavonoid biosynthesis.

-

WRKY Transcription Factors: Named for the conserved WRKYGQK amino acid sequence, these transcription factors are involved in various plant processes, including defense responses and secondary metabolism. Some WRKY members have been identified as repressors of this compound biosynthesis genes.[1]

-

bZIP (basic Leucine (B10760876) Zipper) Transcription Factors: These factors are characterized by a basic region that binds DNA and a leucine zipper region required for dimerization. They have been implicated in the regulation of various metabolic pathways, including flavonoid biosynthesis.

-

NAC (NAM, ATAF1/2, CUC2) Transcription Factors: This is a large family of plant-specific transcription factors involved in diverse developmental processes and stress responses. Some NAC TFs have been suggested as potential regulators of this compound biosynthesis.[2]

Core Signaling Pathways and Regulatory Logic

The expression of this compound biosynthesis genes is controlled by a network of signaling pathways that respond to both internal developmental signals and external environmental cues.

Figure 1: Simplified signaling pathway for this compound biosynthesis regulation.

Hormonal signals, such as jasmonic acid, and environmental triggers like pathogen attack or UV light, activate signal transduction cascades, often involving mitogen-activated protein kinase (MAPK) pathways. These cascades lead to the activation or repression of specific transcription factors. For instance, activated MYB and bHLH transcription factors can form complexes that bind to the promoters of key biosynthetic genes, such as Chalcone Synthase (CHS) and this compound Synthase (IFS), to enhance their expression. Conversely, some WRKY transcription factors can act as repressors, binding to W-box elements in the promoters to downregulate gene expression.[1][3] This dual control mechanism allows for fine-tuning of this compound production in response to the plant's needs.

Quantitative Data on Transcriptional Regulation

The following tables summarize quantitative data from various studies on the transcriptional regulation of this compound biosynthesis genes. These data are crucial for understanding the magnitude of regulatory effects and for designing metabolic engineering strategies.

Table 1: Experimentally Validated Transcription Factors and their Effects on Target Gene Expression

| Transcription Factor | Target Gene(s) | Experimental System | Fold Change in Target Gene Expression (approx.) | Regulatory Effect | Reference |

| GmMYB29 | IFS2, CHS8 | Soybean hairy roots (overexpression) | Increased | Positive | [4][5][6][7] |

| GmMYB29 | IFS2, CHS8 | Soybean hairy roots (RNAi silencing) | Decreased | Positive | [4][5][6] |

| GmMYB176 | CHS8 | Soybean embryo protoplasts (transient expression) | 169-fold increase | Positive | [8] |

| GmMYB176 | CHS8 | Soybean hairy roots (RNAi silencing) | Decreased | Positive | [8][9][10][11][12] |

| GmWRKY44-2 | IFS1, IFS2 | Soybean hairy roots (transformation) | Not specified, but confirmed repression | Negative | [1] |

| GmMYB183 | IFS2 | Soybean hairy roots (transformation) | Not specified, but confirmed repression | Negative | [1] |

| GgARF4 | GgIFS9 | Nicotiana tabacum (transient expression) | Not specified, but confirmed activation | Positive | [13] |

Table 2: Relative Expression of this compound Biosynthesis Genes in High vs. Low this compound Soybean Cultivars (qRT-PCR Validation)

| Gene | Fold Change (High/Low this compound Cultivar) | Developmental Stage | Reference |

| Glyma.13G173300 | Significantly higher in high this compound cultivar | R6 and R8 | [14][15] |

| Glyma.13G173600 | Significantly higher in high this compound cultivar | R6 and R8 | [14][15] |

| Glyma.14G103100 | Significantly higher in high this compound cultivar | R6 and R8 | [14][15] |

| Glyma.17G158900 | Significantly higher in high this compound cultivar | R6 and R8 | [14][15] |

| IFS | Significantly higher in high this compound mutant | R6.5 | [16] |

| HID | Significantly higher in high this compound mutant | R6.5 | [16] |

| UGT | Significantly higher in high this compound mutant | R6.5 | [16] |

| MaT | Significantly higher in high this compound mutant | R6.5 | [16] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of gene regulation. The following sections provide step-by-step protocols for key experiments used to investigate the transcriptional regulation of this compound biosynthesis genes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the in vivo binding sites of a transcription factor across the entire genome.

Figure 2: General workflow for a ChIP-seq experiment.

Detailed Protocol:

-

Cross-linking:

-

Harvest fresh plant tissue (e.g., 1-2 g of soybean seeds) and immediately immerse in 37 ml of ice-cold cross-linking buffer (0.4 M sucrose, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM PMSF, 1% formaldehyde).

-

Apply a vacuum for 15 minutes to infiltrate the tissue with the buffer.

-

Stop the cross-linking by adding 2.5 ml of 2 M glycine (B1666218) and continue the vacuum for another 5 minutes.

-

Rinse the tissue with cold sterile water and pat dry.

-

-

Nuclei Isolation:

-

Grind the cross-linked tissue to a fine powder in liquid nitrogen.

-

Resuspend the powder in 20 ml of Honda buffer (0.44 M sucrose, 1.25% Ficoll, 2.5% Dextran T40, 20 mM HEPES pH 7.4, 10 mM MgCl2, 2.5% Triton X-100, 5 mM DTT, 1 mM PMSF, 1% plant protease inhibitor cocktail).

-

Filter the homogenate through several layers of Miracloth.

-

Centrifuge the filtrate at 2,000 x g for 15 minutes at 4°C to pellet the nuclei.

-

Wash the nuclear pellet with Honda buffer without Triton X-100.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in 1 ml of nuclei lysis buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, 1 mM PMSF, 1% plant protease inhibitor cocktail).

-

Incubate on ice for 10 minutes.

-

Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin 1:10 with ChIP dilution buffer (1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl).

-

Pre-clear the chromatin with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Add a specific antibody against the transcription factor of interest and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2 hours.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

-

Elute the chromatin from the beads with elution buffer (1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Add 5 M NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the cross-links.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequence reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment.

-

Perform motif analysis to identify the binding motif of the transcription factor.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the interaction between a protein and a DNA fragment.

Detailed Protocol:

-

Probe Labeling:

-

Synthesize a DNA probe (typically 20-50 bp) corresponding to the putative binding site of the transcription factor.

-

Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin, fluorescent dye).

-

-

Binding Reaction:

-

Prepare a binding reaction mixture containing the labeled probe, the purified transcription factor protein (or nuclear extract), and a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2, and a non-specific competitor DNA like poly(dI-dC)).

-

Incubate the reaction at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complex.

-

-

Detection:

-

If using a radioactive probe, expose the gel to an X-ray film or a phosphorimager screen.

-

If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect the label using a chemiluminescent or colorimetric substrate.

-

-

Competition Assay (for specificity):

-

To confirm the specificity of the binding, perform competition assays by adding an excess of unlabeled specific competitor DNA or a non-specific competitor DNA to the binding reaction. A specific interaction will be competed away by the unlabeled specific probe but not by the non-specific probe.

-

Dual-Luciferase Reporter Assay

This assay is used to quantify the ability of a transcription factor to activate or repress the expression of a target gene promoter in vivo.

Detailed Protocol:

-

Construct Preparation:

-

Reporter construct: Clone the promoter region of the this compound biosynthesis gene of interest upstream of the firefly luciferase (LUC) gene in a plant expression vector.

-

Effector construct: Clone the coding sequence of the transcription factor of interest into another plant expression vector, typically under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Internal control construct: A vector expressing Renilla luciferase (RLUC) under the control of a constitutive promoter is co-transfected to normalize for transfection efficiency.

-

-

Transient Expression:

-

Co-transfect plant protoplasts (e.g., from soybean leaves or cell culture) with the reporter, effector, and internal control plasmids using a method like PEG-mediated transformation.

-

-

Incubation and Lysis:

-

Incubate the transfected protoplasts for 16-48 hours to allow for gene expression.

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Then, add the Renilla luciferase substrate (which also quenches the firefly luciferase activity) and measure the luminescence again.

-

-

Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in the presence of the transcription factor to a control (e.g., co-transfection with an empty effector vector) to determine the fold activation or repression.

-

Conclusion

The transcriptional regulation of this compound biosynthesis is a complex and highly regulated process involving a diverse array of transcription factors and signaling pathways. A thorough understanding of these regulatory networks is essential for the successful manipulation of this compound content in plants for agricultural and pharmaceutical applications. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling further exploration and exploitation of this important metabolic pathway. The continued application of advanced molecular techniques will undoubtedly uncover further layers of regulation, paving the way for the development of novel strategies to enhance the production of these beneficial compounds.

References

- 1. Genome-wide transcriptome analysis reveals transcription factors associated with this compound content in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of Soybean WRKY Gene Family and Identification of Soybean WRKY Genes that Promote Resistance to Soybean Cyst Nematode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An R2R3-type MYB transcription factor, GmMYB29, regulates this compound biosynthesis in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An R2R3-type MYB transcription factor, GmMYB29, regulates this compound biosynthesis in soybean: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. [PDF] An R2R3-type MYB transcription factor, GmMYB29, regulates this compound biosynthesis in soybean | Semantic Scholar [semanticscholar.org]

- 7. An R2R3-type MYB transcription factor, GmMYB29, regulates this compound biosynthesis in soybean | PLOS Genetics [journals.plos.org]

- 8. A single-repeat MYB transcription factor, GmMYB176, regulates CHS8 gene expression and affects isoflavonoid biosynthesis in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "GmMYB176 Interactome and Regulation of Isoflavonoid Biosynthesis in Soybean" by Arun Kumaran Anguraj Vadivel [ir.lib.uwo.ca]

- 10. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]

- 11. GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Differentially Expressed Genes Related to this compound Biosynthesis in a Soybean Mutant Revealed by a Comparative Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of Isoflavones and the Gut Microbiome: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflavones, a class of phytoestrogens abundant in soy and other legumes, are extensively metabolized by the gut microbiota, leading to the formation of bioactive compounds with systemic effects. This biotransformation is a critical determinant of the physiological impact of isoflavone consumption, influencing a range of health outcomes. This technical guide provides an in-depth exploration of the intricate relationship between isoflavones and the gut microbiome. It details the microbial metabolism of isoflavones, the resulting impact on the composition and function of the gut microbiota, and the downstream effects on host signaling pathways. This document summarizes quantitative data from key studies, presents detailed experimental protocols for investigating these interactions, and provides visual representations of metabolic and signaling pathways to facilitate a comprehensive understanding for researchers in the field.

Introduction

The human gut is a complex ecosystem harboring a vast and diverse microbial community that plays a pivotal role in health and disease. Dietary components are a major driver of the composition and metabolic activity of the gut microbiota. Among these, isoflavones have garnered significant scientific interest due to their potential health benefits, which are largely dependent on their interaction with gut microbes.

Isoflavones in their native glycosidic forms, such as daidzin (B1669773) and genistin, have low bioavailability.[1] Gut microbial β-glucosidases are essential for hydrolyzing these glycosides into their more readily absorbable aglycone forms, daidzein (B1669772) and genistein.[2] Subsequently, a series of reduction and cleavage reactions carried out by specific gut bacteria produce a diverse array of metabolites, most notably equol (B1671563) and O-desmethylangolensin (O-DMA), which possess distinct biological activities.[3][4]

This guide will delve into the core aspects of this compound-gut microbiome interactions, providing a technical resource for researchers and professionals in drug development.

This compound Metabolism by the Gut Microbiota

The metabolism of isoflavones by the gut microbiota is a multi-step process involving a specialized consortium of bacteria. The conversion of daidzein to equol is particularly well-studied, as equol exhibits higher estrogenic activity and a longer half-life than its precursor.[4] However, only about 30-50% of the Western population and 50-60% of the Asian population are considered "equol producers," highlighting the inter-individual variability in gut microbiome composition.[5]

Key Bacterial Species and Metabolic Pathways

Several bacterial species, primarily from the Coriobacteriaceae family, have been identified as key players in this compound metabolism.[5] The metabolic pathway from daidzein to S-equol involves the intermediates dihydrodaidzein (B191008) (DHD) and tetrahydrodaidzein. The production of O-DMA involves a C-ring cleavage of daidzein.[3]

-

Equol-producing bacteria: Genera such as Adlercreutzia, Asaccharobacter, Eggerthella, and Slackia are known to be involved in equol production.[5]

-

O-DMA-producing bacteria: The specific bacteria responsible for O-DMA production are less well-characterized but are distinct from equol producers.[5]

The following diagram illustrates the microbial metabolism of daidzein.

Impact of Isoflavones on Gut Microbiome Composition: Quantitative Data

This compound consumption can modulate the composition of the gut microbiota. The following tables summarize quantitative data from human and animal studies on the effects of this compound supplementation on key bacterial taxa and metabolites.

Table 1: Changes in Gut Microbiota Composition Following this compound Supplementation in Human Studies

| Study Population | This compound Intervention | Duration | Key Findings | Reference |

| Postmenopausal women (n=17) | Soy bars (160 mg isoflavones/day) | 1 week | Increased relative abundance of Bifidobacterium and Eubacterium in equol producers. | [6] |

| Postmenopausal women (n=8) | This compound supplement (100 mg/day) | 1 month | Significant increase in the relative abundance of the genus Slackia. | [7] |

| Healthy adults | Soy milk | 5 days | Changes in microbial profiles correlated with equol-producing status. | [8] |

Table 2: Changes in Gut Microbiota Composition and Metabolites in Animal Studies

| Animal Model | This compound Intervention | Duration | Key Findings | Reference |

| Mice | Soybean isoflavones (10 mg/kg/day) | 15 days | Decreased Firmicutes/Bacteroidetes ratio. Increased relative abundance of Lactobacillus and Adlercreutzia. Increased butyric and propionic acid. | [2] |

| Ovariectomized mice | Diet with 0.1% soy isoflavones | 1 month | Modulated gut microbiota composition and increased short-chain fatty acids (SCFAs). | [9] |

| Rats with CCl4-induced oxidative stress | Isoflavones and probiotics | Not specified | Decreased pathogenic bacteria like Klebsiella and Pseudomonas. | [10] |

Table 3: this compound Metabolite Levels After Supplementation

| Study Population | This compound Intervention | Duration | Metabolite Levels | Reference |

| Postmenopausal women (n=17) | Soy bars | 1 week | Equol producers: ~2915 nM urinary S-(-)equol. Non-producers: ~18.3 nM. | [6] |

| Postmenopausal women (n=60) | Soy this compound extract (117.4 mg/day) | 12 weeks | Wide inter-individual variation in urinary equol and O-DMA excretion. | [3] |

| Healthy Puerto Rican women (n=80) | Habitual diet | Not applicable | 25% were equol producers; 68% were O-DMA producers. | [8] |

Host Signaling Pathways Modulated by this compound-Microbiome Interactions

The bioactive metabolites produced by the gut microbiota from isoflavones can interact with various host signaling pathways, leading to systemic effects on inflammation, oxidative stress, and metabolism.

Anti-inflammatory Effects: The NF-κB Pathway

Chronic inflammation is a hallmark of many diseases. Isoflavones and their metabolites have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Daidzein has been shown to inhibit the activation of NF-κB, thereby reducing the secretion of inflammatory mediators.[11]

Antioxidant Effects: The Nrf2 Pathway

Oxidative stress contributes to cellular damage and disease pathogenesis. Equol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[5][13] Nrf2 activation leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative damage.